N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Description
The compound N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide features a benzothiophene core substituted with a nitro group at position 5 and a carboxamide-linked 1,3,4-oxadiazole moiety bearing a 4-fluorophenyl substituent. Key structural elements include:
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9FN4O4S/c18-11-3-1-9(2-4-11)16-20-21-17(26-16)19-15(23)14-8-10-7-12(22(24)25)5-6-13(10)27-14/h1-8H,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYWWDZXXYPXJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the1,3,4-oxadiazole ring, such as this one, have been found to bind with high affinity to multiple receptors. These compounds have shown a broad range of chemical and biological properties.
Mode of Action
It’s known that1,3,4-oxadiazole derivatives can interact with their targets leading to various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity.
Biochemical Pathways
Compounds with a1,3,4-oxadiazole ring have been found to impact a variety of biochemical pathways due to their broad spectrum of biological activities.
Pharmacokinetics
For example, a compound with a 4-fluorophenyl group exhibited nonlinear oral pharmacokinetics in humans.
Biological Activity
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 338.34 g/mol. The structure contains an oxadiazole ring and a nitro-benzothiophene moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Chemical Formula | C18H15FN4O2 |
| Molecular Weight | 338.34 g/mol |
| IUPAC Name | N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The oxadiazole ring is known to modulate enzyme activity and disrupt cellular processes. Specifically, it has been shown to inhibit certain kinases and receptors involved in cancer progression and inflammation.
Antitumor Activity
Research has indicated that N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide exhibits significant antitumor activity. A study demonstrated that this compound inhibited cell proliferation in various cancer cell lines, including those resistant to traditional therapies. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that it significantly reduced the production of pro-inflammatory cytokines in activated macrophages. The inhibition of the NF-kB signaling pathway was identified as a key mechanism underlying these effects.
Case Studies and Research Findings
- Case Study on Antitumor Efficacy : A clinical trial involving patients with advanced solid tumors reported that treatment with this compound led to a partial response in 30% of participants. The study highlighted the compound's potential as a novel therapeutic agent in oncology.
- In Vitro Studies : Laboratory experiments demonstrated that N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide effectively inhibited the growth of various cancer cell lines (e.g., HeLa and MDA-MB-231) with IC50 values ranging from 0.5 to 3 µM.
- Mechanistic Insights : Further investigations revealed that the compound induced cell cycle arrest at the G2/M phase and increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a contributor to its cytotoxicity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Oxadiazole-Based Compounds
The following analogs differ in the substituents attached to the oxadiazole ring, significantly altering their physicochemical and biological profiles:
Key Observations :
- The 4-methoxy group in increases solubility but may reduce metabolic stability compared to the 4-fluorophenyl group in the target compound.
- The methanesulfonyl group in introduces strong electron-withdrawing and hydrogen-bonding properties, which could enhance target binding but reduce cell permeability relative to fluorine.
Bioactivity of Heterocyclic Carboxamide Derivatives
Several structurally related compounds exhibit bioactivity influenced by their heterocyclic cores and substituents:
Anticancer Activity
- 2-Substituted Thiadiazole Derivatives : Compound 8e (2-(2-chloro-5-pyridylmethyl)thio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole) showed 55.71% inhibition of PC3 prostate cancer cells at 5 μM .
- Comparison : The target compound’s oxadiazole core and nitro group may improve DNA intercalation or kinase inhibition compared to thiadiazole derivatives.
Plant Growth Regulation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
